Ossirene

Description

Nomenclatural Classification and Synonyms

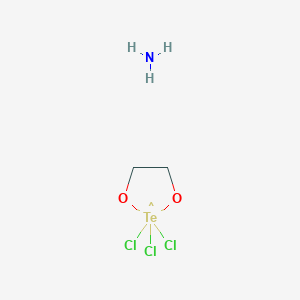

Ossirene is chemically classified as an organotellurium compound. medchemexpress.comnih.govnih.gov More specifically, it is described as a synthetic organic compound. guidetopharmacology.orgguidetoimmunopharmacology.org Its formal name is ammonium (B1175870) trichloro[1,2-ethanediolato(2-)-κO1,κO2]-tellurate(1-), monoammonium salt. caymanchem.com This name indicates that the compound is an ammonium salt of a tellurate (B1236183) complex, where a tellurium atom is coordinated to three chlorine atoms and the two oxygen atoms of an ethylene (B1197577) glycol derivative.

The compound is known by several synonyms in scientific literature and commercial contexts, including:

AS101 medchemexpress.commedkoo.comnordicbiosite.comguidetopharmacology.orgguidetoimmunopharmacology.orgcaymanchem.comcenmed.comambeed.comhelsinki.figlpbio.com

AS-101 medkoo.comguidetopharmacology.orgguidetoimmunopharmacology.orghelsinki.figlpbio.com

Ammonium trichloro(dioxoethylene-O,O'-)tellurate medkoo.comguidetopharmacology.orgguidetoimmunopharmacology.org

Ammonium trichloro[1,2-ethanediolato-O,O′]-tellurate(1-), monoammonium salt caymanchem.com

The chemical formula for this compound is reported as C2H8Cl3NO2Te nih.govambeed.comhelsinki.fi, C2H4Cl3O2Te.H4N cenmed.com, C2H4Cl3O2Te • NH4 caymanchem.com, or C2H4Cl3O2Te.H3N (within the InChi code) medkoo.com. The molecular weight is consistently reported around 312.05 g/mol . caymanchem.comcenmed.comambeed.comhelsinki.fi The CAS Registry Number associated with this compound (AS101) is 106566-58-9. medchemexpress.comcaymanchem.comcenmed.comambeed.comglpbio.comabmole.com

Historical Development and Research Trajectory of Tellurium Derivatives in Biology

Tellurium, a metalloid element belonging to the chalcogen group, was discovered in 1782. scielo.brscielo.brresearchgate.net Historically, tellurium compounds found early applications in medicine, predating the widespread use of antibiotics. Documentation from the 1920s and 1930s reports their use in treating microbial infections such as syphilis and leprosy. scielo.brresearchgate.netredalyc.orgresearchgate.netscielo.brnih.gov The oxyanion tellurite (B1196480) (TeO3²⁻) was notably used in microbiology for its antibacterial properties, as reported by Alexander Fleming in the 1930s. scielo.brredalyc.orgresearchgate.netscielo.br In 1984, tellurite was proposed as a potential antisickling agent for red blood cells in sickle cell anemia treatment. scielo.brscielo.br

The research trajectory for tellurium derivatives in biology expanded significantly with the proposal of tellurium-containing compounds as immunomodulating drugs in 1988, with AS-101 being among them. scielo.brscielo.br While the biochemistry of tellurium is less extensively characterized compared to that of selenium, despite their chemical similarities, interest in the biological effects of both inorganic and organic tellurium derivatives has grown. scielo.brredalyc.orgscielo.brnih.gov This includes the investigation of the antioxidant properties of organotellurides and diorganoditellurides, as well as the immunomodulatory effects attributed to compounds like AS-101. scielo.brresearchgate.netscielo.br AS101 is considered a particularly important synthetic tellurium compound from the perspective of its biological activity. nih.govresearchgate.net The development of synthetic methodologies, including microwave-assisted techniques, has facilitated the study of organotellurium compounds like AS101. nih.gov

Structure

2D Structure

Properties

InChI |

InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLHRGACLEQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Te](O1)(Cl)(Cl)Cl.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl3NO2Te | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings on Ossirene As101

Structural Characterization and Tellurium Derivatization of this compound

The molecular formula of this compound is C₂H₈Cl₃NO₂Te, which can also be represented as C₂H₄Cl₃O₂Te·H₄N. citeab.comnih.govhznu.edu.cnnih.gov The compound has a molecular weight of approximately 312.05 g/mol . citeab.comnih.govhznu.edu.cnnih.gov Its unique structure features a tellurium atom integrated into a five-membered ring system, specifically a 1,3,2-dioxatellurolane ring, coordinated with three chloride ligands and forming an anionic complex. The positive charge is balanced by an ammonium (B1175870) cation. citeab.comnih.gov

The structural details can be represented by the SMILES code: Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] or [NH4+].[Cl-][Te+4]1([Cl-])([Cl-])[O-]CC[O-]1. citeab.comnih.gov The InChi Key is AXWLPMGUUAIGJK-UHFFFAOYSA-O, and the InChi Code is InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/q-1;/p+1. citeab.comnih.gov

This compound is characterized as a synthetic tellurium derivative. citeab.com The incorporation of tellurium into the molecular framework is a key aspect of its chemical nature.

A summary of key chemical properties is presented in the table below:

| Property | Value | Source |

| Chemical Name | Ammonium trichloro(dioxoethylene-O,O')tellurate | citeab.comnih.gov |

| Molecular Formula | C₂H₈Cl₃NO₂Te or C₂H₄Cl₃O₂Te·H₄N | citeab.comnih.govhznu.edu.cnnih.gov |

| Molecular Weight | 312.05 g/mol | citeab.comnih.govhznu.edu.cnnih.gov |

| CAS Number | 106566-58-9 | citeab.comnih.govhznu.edu.cnnih.gov |

| SMILES | Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] | citeab.comnih.gov |

| InChi Key | AXWLPMGUUAIGJK-UHFFFAOYSA-O | citeab.comnih.gov |

| InChi Code | InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/q-1;/p+1 | citeab.comnih.gov |

Synthetic Origins and Production Methodologies for this compound

This compound is a synthetic compound. citeab.com Its synthesis and properties were reported in a study published in 1989 by Tamari, Sredni, and Albeck. The specific methodologies for its production are detailed in this foundational work, describing the synthesis of ammonium trichloro(dioxyethylene-O,O')tellurate. While the detailed synthetic route is described in the referenced literature, the compound is also noted as being available through custom synthesis routes.

Comparative Structural Analysis of this compound with Related Metallodrugs

This compound is structurally similar to cisplatin (B142131). citeab.com This comparison is significant as cisplatin is a well-established platinum-based metallodrug. Both compounds feature a central metal atom coordinated by various ligands. In the case of this compound, the central metal is tellurium, coordinated by three chloride ligands and the bidentate dioxoethylene ligand. citeab.comnih.gov In contrast, cisplatin contains a platinum(II) center coordinated in a square planar geometry by two ammine ligands and two chloride ligands. The structural similarity lies in the presence of a metal center and coordinating halide ligands, although the specific metal, coordination environment, and other ligands (dioxoethylene in this compound vs. ammine in cisplatin) differ. This comparison highlights this compound as a tellurium-based analogue within the broader class of metallodrugs.

Mechanistic Elucidation of Ossirene S Biological Actions

Immunomodulatory Signaling Pathways Affected by Ossirene

This compound exerts its immunomodulatory effects through targeted actions on critical signaling molecules and pathways within the immune system. nih.govnih.govptglab.comchemmethod.com Its influence spans the modulation of inflammatory responses and the potential induction of hematopoietic cytokine expression.

Interleukin-1β (IL-1β) Pathway Modulation by this compound

This compound is characterized as a potent inhibitor of Interleukin-1β (IL-1β). nih.govneobioscience.comchemmethod.comnih.govbham.ac.uk Studies have shown that this compound can inhibit the mRNA expression and protein production of inflammatory mediators, such as IL-6 and IL-8, that are induced by IL-1β in a dose-dependent manner in retinal pigment epithelial (RPE) cells. nih.govneobioscience.comchemmethod.com Furthermore, treatment with this compound has been observed to cause a significant reduction in the active form of IL-1 in peripheral blood mononuclear cells (PBMC) and human HaCat keratinocytes. nih.govnih.govptglab.comchemmethod.com

Effect of this compound on IL-1β-Induced Inflammatory Mediators in RPE Cells

| Mediator | Effect on mRNA Expression and Protein Production | Concentration Range (µg/mL) | Incubation Time (hours) | Cell Type | Citation |

| IL-6 | Inhibition (dose-dependent) | 0.5, 5 | 24 | RPE cells | nih.govneobioscience.comchemmethod.com |

| IL-8 | Inhibition (dose-dependent) | 0.5, 5 | 24 | RPE cells | nih.govneobioscience.comchemmethod.com |

Caspase-1 (IL-1β Converting Enzyme) Enzymatic Activity Inhibition by this compound

A key mechanism of this compound's action involves the potent inhibition of Caspase-1 enzymatic activity. nih.govneobioscience.comnih.govnih.govptglab.comchemmethod.comchemmethod.comnih.govbham.ac.uk Caspase-1, also known as IL-1β converting enzyme (ICE), is responsible for the proteolytic processing of pro-IL-1β into its active form. uniprot.orgproteopedia.org Research indicates that this compound inhibits this enzymatic activity in a dose-dependent manner. nih.govnih.govptglab.comchemmethod.com

Interleukin-10 (IL-10) Signaling and STAT3 Dephosphorylation by this compound

This compound has been shown to abolish the phosphorylation of STAT3 by inhibiting Interleukin-10 (IL-10). nih.govneobioscience.comchemmethod.comnih.govbham.ac.uknih.govmdpi.comabcam.com IL-10 is an anti-inflammatory cytokine that typically signals through a receptor complex leading to STAT3 phosphorylation. wikipedia.org At a concentration of 1 μg/mL for 24 hours, this compound almost completely abrogates the expression of phosphorylated STAT3 (pStat3). nih.govneobioscience.comchemmethod.com Inhibition of Stat3 activation via IL-10 inhibition by this compound may also lead to a reduction in the expression of Bcl-2. nih.govneobioscience.comchemmethod.com

Effect of this compound on pStat3 Expression

| Target | Effect | Concentration (µg/mL) | Incubation Time (hours) | Citation |

| pStat3 expression | Almost completely abrogated | 1 | 24 | nih.govneobioscience.comchemmethod.com |

NFκB Complex Phosphorylation Inhibition by this compound

This compound demonstrates inhibitory effects on the NFκB signaling pathway. Specifically, it inhibits the phosphorylation of the p65 component of the NFκB complex when activated by IL-1β. nih.govneobioscience.comchemmethod.comuniprot.org This inhibition was observed at a concentration of 5 mg/mL with an incubation time of 1 hour. nih.govneobioscience.comchemmethod.comuniprot.org

Effect of this compound on NFκB p65 Phosphorylation

| Target | Effect | Concentration (mg/mL) | Incubation Time (hour) | Activator | Citation |

| NFκB p65 phosphorylation | Inhibition | 5 | 1 | IL-1β | nih.govneobioscience.comchemmethod.comuniprot.org |

Regulation of Inflammatory Cytokine Expression (e.g., IL-6, IL-8, IL-1, IL-18) by this compound

Beyond its effects on IL-1β-induced cytokine expression, this compound also influences the levels of other inflammatory cytokines. It inhibits the mRNA expression and protein production of IL-6 and IL-8 in RPE cells stimulated with IL-1β. nih.govneobioscience.comchemmethod.com Furthermore, this compound treatment results in a significant reduction in the active form of IL-1 and IL-18 in human peripheral blood mononuclear cells (PBMC) and HaCat keratinocytes. nih.govnih.govptglab.comchemmethod.com In vivo studies using a mouse model of lipopolysaccharide (LPS)-induced sepsis have shown that this compound downregulates serum levels of both IL-18 and IL-1, contributing to increased survival. nih.govnih.govchemmethod.com

Induction of Hematopoietic Cytokines (e.g., IL-2, IL-3, GM-CSF, TNF, Interferons) by this compound

This compound (AS101) has been suggested to induce the expression of hematopoietic cytokines in hematopoietic cells. nih.gov These include Interleukin-2 (B1167480) (IL-2), IL-2 receptors, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-3 (IL-3), Tumor Necrosis Factor (TNF), and Interferons (INFs). nih.gov this compound is also described as a potent inducer of IL-1 and IL-6. nih.gov

Interaction with Immunological Receptors and Adhesion Molecules (e.g., IL-10R, α4β1, αvβ3)

While direct interaction of this compound with immunological receptors such as IL-10R or adhesion molecules like α4β1 and αvβ3 was not explicitly detailed in the examined literature, studies indicate that this compound impacts signaling pathways associated with immune regulation, notably the Interleukin-10 (IL-10) pathway. This compound has been shown to abolish the phosphorylation of STAT3 by inhibiting IL-10 cenmed.commedchemexpress.com. Furthermore, research indicates that this compound effectively blocked the expression of IL-10 researchgate.net. This modulation of the IL-10/STAT3 axis suggests an indirect influence on immune cell signaling that is typically initiated by IL-10 binding to its receptor, IL-10R. This compound is also reported to be a potent inhibitor of IL-1β and Caspase-1, further highlighting its role as an immunomodulator medchemexpress.com.

Metabolic and Cellular Homeostasis Regulation by this compound

Investigations into the effects of this compound on metabolic and cellular homeostasis have explored its potential influence on key regulatory proteins and pathways.

Sirtuin 1 (SIRT1) Upregulation and Activity Enhancement by this compound

Information regarding the specific upregulation or activity enhancement of Sirtuin 1 (SIRT1) by this compound was not found in the consulted literature.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Protein Expression Regulation by this compound

Details concerning the regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) protein expression by this compound were not available in the examined sources.

Influence of this compound on Insulin-Related Metabolic Pathways

Specific research findings detailing the direct influence of this compound on insulin-related metabolic pathways were not identified in the reviewed literature.

Cell Death and Proliferation Regulation by this compound

The regulatory effects of this compound on processes governing cell death and proliferation have been a subject of study, particularly concerning key signaling nodes involved in cell survival.

Modulation of Akt/Survivin Signaling Axis by this compound

Information specifically detailing the modulation of the Akt/Survivin signaling axis by this compound was not found in the consulted literature.

Induction of Cell Cycle Perturbations (e.g., G2/M Arrest) by this compound

Studies have shown that this compound can induce cell cycle perturbations, specifically promoting a G2/M growth arrest in certain cell types. This arrest signifies a halt in the cell cycle before the cell enters mitosis, preventing further proliferation. For instance, treatment of multiple myeloma (MM) cells with this compound resulted in an increased accumulation of cells in the G2/M phase. This effect on the cell cycle is considered a key mechanism contributing to the anti-proliferative effects observed with this compound in various cancer cell lines, including B16 melanoma, stomach adenocarcinoma, and human glioblastoma multiforme (GBM) cells. medchemexpress.comallgenbio.com

Alteration of Cell Cycle Regulatory Proteins (e.g., p21waf1, Cdk1) by this compound

The induction of G2/M arrest by this compound is associated with alterations in the levels and activity of key cell cycle regulatory proteins. Research indicates that this compound treatment leads to elevated levels of the cyclin-dependent kinase inhibitor p21waf1 (also known as p21). p21 is a well-established regulator of the cell cycle, known to inhibit the activity of cyclin-dependent kinases (CDKs), including Cdk1 (also known as Cdc2), which are essential for cell cycle progression, particularly at the G2/M transition. nih.gov

Furthermore, this compound has been shown to induce the inhibitory phosphorylation of Cdk1. Phosphorylation at specific residues, such as tyrosine 15 and threonine 14, is a critical regulatory mechanism for Cdk1 activity, and inhibitory phosphorylation prevents Cdk1 from promoting entry into mitosis. nih.gov By increasing p21 levels and inducing inhibitory phosphorylation of Cdk1, this compound effectively disrupts the proper functioning of the cell cycle machinery, leading to the observed G2/M arrest. nih.govnih.gov

Research findings regarding the impact of this compound on cell cycle regulatory proteins are summarized in the table below:

| Protein | Effect of this compound Treatment | Associated Outcome | Reference |

| p21waf1 (p21) | Elevated levels | G2/M Growth Arrest | |

| Cdk1 (p34cdc2) | Inhibitory phosphorylation | G2/M Growth Arrest |

Impact of this compound on Apoptotic Pathways (e.g., Bcl-2 Expression)

In addition to its effects on the cell cycle, this compound has been shown to impact apoptotic pathways, promoting programmed cell death in susceptible cells. Prolonged incubation of multiple myeloma cells with this compound resulted in an accumulation of apoptotic cells. This induction of apoptosis is linked to increased activities of caspases, specifically caspase 9, 3, and 7. Caspases are a family of proteases that play critical roles in the execution phase of apoptosis. medchemexpress.com

This compound's influence on apoptosis also involves the modulation of proteins that regulate cell survival. Studies suggest that this compound may reduce the expression of Bcl-2. medchemexpress.comallgenbio.comarctomsci.commolnova.cn Bcl-2 is an anti-apoptotic protein that inhibits the activation of caspases and prevents the initiation of apoptosis. By potentially reducing Bcl-2 expression, this compound can shift the balance towards pro-apoptotic signaling, making cells more susceptible to programmed cell death. medchemexpress.comallgenbio.comarctomsci.commolnova.cn This effect on Bcl-2 expression may occur after the inhibition of Stat3 activation, potentially via IL-10 inhibition. medchemexpress.comallgenbio.comarctomsci.com Furthermore, this compound has been shown to reduce Akt phosphorylation and diminish the production of survivin, another apoptosis inhibitor, in multiple myeloma cells.

The impact of this compound on key components of apoptotic pathways is summarized below:

| Component | Effect of this compound Treatment | Associated Outcome | Reference |

| Apoptotic Cells | Increased accumulation | Apoptosis Induction | |

| Caspase 9, 3, 7 | Increased activities | Apoptosis Induction | |

| Bcl-2 | Potential reduction in expression | Apoptosis Promotion | medchemexpress.comallgenbio.comarctomsci.commolnova.cn |

| Akt phosphorylation | Reduced | Apoptosis Promotion | |

| Survivin | Diminished production | Apoptosis Promotion |

Preclinical Investigations of Ossirene S Therapeutic Potential

Antineoplastic Activities in Experimental Cancer Models Treated with Ossirene

This compound has demonstrated antineoplastic activities in a range of experimental cancer models, exhibiting effects such as sensitizing tumor cells to chemotherapy, inhibiting proliferation, suppressing colony formation, and exerting direct anti-tumoral effects.

Sensitization of Malignant Glial Neoplasms to Chemotherapeutics by this compound

Malignant glial neoplasms, such as glioblastoma multiforme (GBM), are particularly challenging to treat nih.govexplorationpub.com. Preclinical studies have shown that this compound can enhance the effectiveness of chemotherapeutic agents in these aggressive brain tumors. This compound (AS101) at a concentration of 0.5 μg/mL for 24 hours has been shown to sensitize human glioblastoma multiforme (GBM) tumor cells to paclitaxel (B517696) in an IL-10-dependent manner medchemexpress.comallgenbio.comarctomsci.com. In an in vivo model, this compound (AS101) administered at 0.5 mg/kg/day intraperitoneally for 25 days sensitized GBM tumors to paclitaxel through the inhibition of IL-10, leading to increased survival in tumor-bearing mice medchemexpress.comarctomsci.com. This suggests that this compound's ability to modulate the tumor microenvironment, specifically by inhibiting IL-10, plays a role in overcoming chemoresistance in malignant gliomas arctomsci.comnih.gov.

Inhibition of Proliferative Activity in Melanoma and Adenocarcinoma Cells by this compound

This compound has demonstrated the ability to directly inhibit the proliferation of various cancer cell types in vitro. At concentrations ranging from 0.1 to 2.5 μg/mL, this compound significantly decreased the proliferation of B16 melanoma cells, stomach adenocarcinoma cells, and human glioblastoma multiforme (GBM) cells medchemexpress.comallgenbio.comarctomsci.commolnova.cn.

Here is a table summarizing the effect of this compound on the proliferation of different cell lines:

| Cell Line | This compound Concentration Range (μg/mL) | Observed Effect | Source |

| B16 melanoma cells | 0.1, 0.5, 1, 2.5 | Significantly decreases proliferation | medchemexpress.comallgenbio.comarctomsci.commolnova.cn |

| Stomach adenocarcinoma cells | 0.1, 0.5, 1, 2.5 | Significantly decreases proliferation | medchemexpress.comallgenbio.comarctomsci.commolnova.cn |

| Human glioblastoma multiforme (GBM) cells | 0.1, 0.5, 1, 2.5 | Significantly decreases proliferation | medchemexpress.comallgenbio.comarctomsci.commolnova.cn |

Anti-myeloma Efficacy and Colony Formation Suppression by this compound

Studies investigating the effects of this compound on multiple myeloma (MM) have shown promising results. This compound (AS101) has been demonstrated to inhibit cell proliferation and colony formation of MM cell lines in a dose-dependent manner . Investigations suggest that this compound targets the Akt/Survivin signaling pathway, which is crucial for MM cell survival . This compound prompted G2/M growth arrest and increased levels of the cyclin-dependent kinase inhibitor p21waf1 protein, along with inhibitory phosphorylation of Cdk1 (p34cdc2) . Prolonged exposure of MM cells to this compound led to an accumulation of apoptotic cells and increased activities of caspase 9, 3, and 7 . Furthermore, this compound was shown to reduce Akt phosphorylation and decrease the production of the apoptosis inhibitor, survivin .

Direct Anti-tumoral Effects of this compound in Various Malignancies

Beyond its sensitizing and anti-proliferative effects, this compound (AS101) has been described as a non-toxic agent exhibiting direct anti-tumoral effects in various tumor models . Its ability to inhibit key pathways involved in cancer cell survival and proliferation, such as the Akt/Survivin pathway in multiple myeloma, contributes to these direct effects . This compound's broader impact on different malignancies suggests a potential as a therapeutic agent, either alone or in combination with other treatments.

Anti-inflammatory and Immunomodulatory Effects of this compound in Disease Models

This compound also possesses significant anti-inflammatory and immunomodulatory properties that have been explored in various disease models. This compound (AS101) is recognized as a potent immunomodulator medchemexpress.commedkoo.comallgenbio.comnordicbiosite.comambeed.comselleckchem.comabmole.com. It acts as a novel inhibitor of IL-1beta converting enzyme (Caspase-1), which leads to a reduction in the active forms of IL-18 and IL-1 ambeed.comselleckchem.comabmole.comtargetmol.com. This compound also downregulates IL-18 and IL-1 serum levels in a mouse model of LPS-induced sepsis, contributing to increased survival selleckchem.comtargetmol.com. Its immunomodulatory activities include the ability to reduce IL-17 levels and inhibit the function of Th17 cells, partly through the activation of IL-2 . This compound has also been shown to inhibit the activation of Stat3 and RORγt in Th17 cells . Furthermore, it exhibits redox-modulating activities that enable the inhibition of specific leukocyte integrins, such as α4β1 and α4β7, which are crucial for the migration of macrophages and CD4(+) T inflammatory/auto-reactive cells into autoimmune tissues .

Attenuation of Retinal Pigment Epithelium Inflammation by this compound

Inflammation of the retinal pigment epithelium (RPE) is implicated in various ocular diseases, including age-related macular degeneration (AMD) nih.govnih.govmdpi.com. Preclinical studies have investigated the effects of this compound on RPE inflammation. This compound (AS101) at concentrations of 0.5 and 5 mg/mL for 24 hours inhibited IL-1β-induced mRNA expression of inflammatory mediators in the RPE in a dose-dependent manner medchemexpress.comarctomsci.com. Specifically, this compound inhibited IL-1β-induced mRNA expression and protein production of IL-6 and IL-8 in RPE cells medchemexpress.comarctomsci.com. This compound (AS101) at 5 mg/mL for 1 hour was also shown to inhibit the phosphorylation of the p65 component of the NFκB complex activated by IL-1β medchemexpress.comarctomsci.com. These findings highlight this compound's potential to attenuate inflammation in the retinal pigment epithelium by targeting key inflammatory pathways.

Here is a table illustrating this compound's effect on inflammatory mediators in RPE cells:

| Inflammatory Mediator | This compound Concentration (mg/mL) | Incubation Time (hours) | Observed Effect | Source |

| Inflammatory mediators (mRNA expression) | 0.5, 5 | 24 | Inhibited in a dose-dependent manner | medchemexpress.comarctomsci.com |

| IL-6 (mRNA and protein) | Not specified (inhibitory effect observed) | Not specified | Inhibition of expression and production | medchemexpress.comarctomsci.com |

| IL-8 (mRNA and protein) | Not specified (inhibitory effect observed) | Not specified | Inhibition of expression and production | medchemexpress.comarctomsci.com |

| NFκB p65 (phosphorylation) | 5 | 1 | Inhibition of phosphorylation activated by IL-1β | medchemexpress.comarctomsci.com |

Mitigation of Mesangial Cell Proliferation in Experimental Glomerulonephritis by this compound

Experimental models of mesangioproliferative glomerulonephritis, such as those induced by anti-Thy1.1 antibody, are characterized by excessive proliferation of mesangial cells within the glomeruli. nih.gov Research indicates that this compound can reduce mesangial cell proliferation in this experimental setting. medchemexpress.comallgenbio.comnordicbiosite.comarctomsci.com This effect has been associated with the dephosphorylation of STAT3, suggesting a potential mechanism involving the modulation of signaling pathways crucial for cell proliferation. medchemexpress.comallgenbio.comnordicbiosite.comarctomsci.com Studies have shown that in the Thy1 GN model, expression of growth arrest-specific gene 6 (Gas6) and its receptor Axl is increased in glomeruli, correlating with mesangial cell proliferation. While the provided information on this compound directly links it to STAT3 dephosphorylation and reduced proliferation, other studies in similar models highlight the complexity of the process involving various growth factors and pathways, including the Gas6/Axl pathway. nih.gov

Amelioration of Crescentic Glomerulonephritis by this compound

Crescentic glomerulonephritis is a severe form of kidney injury marked by the formation of cellular crescents in Bowman's space, indicative of rapid and progressive glomerular damage. gpnotebook.com Preclinical investigations using rat models of crescentic glomerulonephritis have demonstrated that this compound can ameliorate the disease severity. medchemexpress.comnordicbiosite.comchemsrc.comambeed.com This beneficial effect is linked to the inhibition of macrophage Caspase-1 activity. medchemexpress.comnordicbiosite.comchemsrc.com Furthermore, this inhibition appears to be associated with the inactivation of Very Late Antigen-4 (VLA-4), a molecule involved in cell adhesion and migration, particularly of immune cells like macrophages. medchemexpress.comnordicbiosite.comchemsrc.com

Modulation of Experimental Colitis by this compound

The potential of this compound to modulate inflammatory responses has also been investigated in models of experimental colitis, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced murine colitis, which serves as a model for inflammatory bowel disease (IBD). Studies have shown that administration of this compound, via both oral and intraperitoneal routes, significantly reduced the clinical manifestations of IBD in this model. At the molecular level, this compound treatment led to a significant downregulation of colonic inflammatory cytokine levels, specifically IL-17 and IL-1β. Interestingly, the levels of IFN-γ were not affected by this compound treatment in this context. Additionally, this compound treatment was found to inhibit the migration of neutrophils and α4β7(+) macrophages into the affected tissue, suggesting a role in regulating immune cell infiltration during colitis.

Modulatory Effects of this compound on Metabolic Disorders

This compound has shown promising effects in preclinical models of metabolic dysregulation, particularly concerning insulin (B600854) resistance and hyperglycemia associated with Type 2 Diabetes (T2D).

Prevention of Experimentally Induced Insulin Resistance by this compound

Studies have indicated that this compound can prevent the development of insulin resistance in vivo. targetmol.comselleckchem.comabmole.comselleckchem.com Insulin resistance is a key feature of metabolic syndrome and T2D, where target tissues exhibit a diminished response to insulin. This compound's effect on insulin resistance appears to involve the modulation of SIRT1-related metabolic pathways. targetmol.comselleckchem.comabmole.comselleckchem.com Changes in insulin levels have been observed in conjunction with this compound's impact on these pathways. targetmol.comselleckchem.comabmole.comselleckchem.com

Alleviation of Hyperglycemic States in Type 2 Diabetes Models by this compound

In animal models of Type 2 Diabetes, such as the high-fat diet (HFD) combined with low-dose Streptozotocin (STZ) rat model, this compound treatment has been shown to prevent the development of hyperglycemia. targetmol.comselleckchem.comabmole.comselleckchem.comnih.gov Beyond blood glucose control, this compound treatment in this model also helped prevent some of the associated symptoms of the disease. targetmol.comselleckchem.comabmole.comselleckchem.com When administered before the onset of hyperglycemia, this compound enhanced insulin sensitivity, reduced blood glucose levels, and prevented symptoms like defective glucose clearance and abnormal distribution of insulin-producing beta cells in the pancreas. nih.gov Even when treatment was initiated after the emergence of the disease, this compound led to a partial restoration of normal glucose homeostasis. nih.gov

Radioprotective and Chemoprotective Capacities of this compound

Preclinical studies have indicated that this compound possesses protective capacities against damage induced by irradiation and chemotherapy. targetmol.comselleckchem.comselleckchem.com

Enhancement of Hematopoietic Regeneration by this compound

Oral administration of this compound has been shown to enhance hematopoietic regeneration following sublethal cyclophosphamide (B585) treatment in mice. Doses between 50 and 100 μ g/mouse were found to be effective in this regard.

Protection Against Myelosuppression and Radiation-Induced Damage by this compound

This compound has demonstrated protective effects against the lethal and sublethal consequences of irradiation and chemotherapy. targetmol.comselleckchem.comselleckchem.com Oral administration of this compound before irradiation provided a significant radioprotective effect in mice. Ammonium (B1175870) trichlorotellurate, the chemical name for this compound, may protect against chemotherapy-induced myelosuppression. medkoo.commybiosource.commolnova.commolnova.cn This protective effect may be related to its potential to induce hematopoietic cells to express various interleukins and growth factors, including interleukin-2 (B1167480) (IL-2), IL-2 receptors, granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-3, tumor necrosis factor (TNF), and interferons (INFs). medkoo.commybiosource.commolnova.com

Influence of this compound on Hair Follicle Cycle and Alopecia Prevention

This compound has been reported to exhibit hair growth-promoting activity. medkoo.commybiosource.commolnova.com This activity involves inducing anagen production and inhibiting catagen production. medkoo.commybiosource.commolnova.com These effects result in the promotion of follicular keratinocyte proliferation and interference with follicular keratinocyte terminal differentiation, respectively. medkoo.commybiosource.commolnova.com Accordingly, ammonium trichlorotellurate may offer protection against chemotherapy-induced alopecia. medkoo.commybiosource.commolnova.comanalesranf.com

Antiviral and Antimicrobial Research Involving this compound

Research involving this compound has also explored its potential antiviral and antimicrobial effects, particularly concerning its impact on inflammatory responses and bacterial resistance.

Impact of this compound on Pathogen-Induced Inflammatory Responses (e.g., Sepsis Models)

This compound has been shown to downregulate serum levels of IL-18 and IL-1 in a mouse model of lipopolysaccharide (LPS)-induced sepsis, leading to increased survival. targetmol.comselleckchem.comselleckchem.comabmole.comselleck.cn Beneficial effects were also observed in a model of cecal ligation and puncture (CLP)-induced sepsis in mice. targetmol.comselleckchem.comselleckchem.comabmole.comselleck.cn this compound, an immunomodulatory tellurium compound, is a potent IL-1β inhibitor. medchemexpress.commedchemexpress.comallgenbio.combioscience.co.ukambeed.com It also inhibits IL-10 signaling, abolishing the phosphorylation of STAT3. medchemexpress.commedchemexpress.comallgenbio.combioscience.co.ukambeed.comcenmed.comnih.gov this compound potently inhibits Caspase-1. medchemexpress.commedchemexpress.comallgenbio.combioscience.co.ukambeed.commedchemexpress.com

Advanced Experimental Design and Methodological Approaches in Ossirene Research

In Vitro Cellular Models for Ossirene Evaluation

In vitro cellular models are fundamental to understanding the direct effects of this compound on various cell types and molecular pathways. These models allow for controlled environments to investigate cellular responses, signaling cascades, and interactions upon exposure to the compound.

Primary Cell Cultures and Immortalized Cell Lines in this compound Studies

Research on this compound has extensively utilized both primary cell cultures and established immortalized cell lines to investigate its biological effects. Primary cell cultures, such as human peripheral blood mononuclear cells (PBMCs), offer insights into the compound's impact on immune cells in a state closer to their in vivo environment abmole.comselleckchem.comselleckchem.com. Studies using PBMCs have shown that this compound treatment can lead to a significant reduction in the active forms of IL-18 and IL-1 abmole.comselleckchem.comselleckchem.com.

Immortalized cell lines provide a more readily available and consistent model system for high-throughput screening and mechanistic studies. Various immortalized lines have been employed, including human HaCat keratinocytes, HEK293, HL-60, and Rin-5f cells, to study effects such as caspase-1 inhibition and SIRT1 and PPARγ expression modulation abmole.comselleckchem.comselleckchem.comtargetmol.com. Additionally, cancer cell lines such as B16 melanoma, stomach adenocarcinoma, and human glioblastoma multiforme (GBM) cells have been used to assess this compound's impact on cell proliferation medchemexpress.comarctomsci.comallgenbio.com. Studies on ARPE19 cells, a retinal pigment epithelial cell line, have demonstrated this compound's ability to inhibit IL-1β-induced mRNA expression and protein production of inflammatory mediators like IL-6 and IL-8 medchemexpress.comarctomsci.comallgenbio.com.

The diverse range of cell types utilized reflects the broad spectrum of this compound's potential biological activities, particularly its immunomodulatory and anti-proliferative effects.

| Cell Type | Origin | Key Research Focus Areas |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human Primary | Reduction of active IL-18 and IL-1 abmole.comselleckchem.comselleckchem.com |

| Human HaCat Keratinocytes | Human Immortal | Reduction of active IL-18 and IL-1 abmole.comselleckchem.comselleckchem.com |

| HEK293, HL-60, Rin-5f | Human Immortal | SIRT1 and PPARγ expression modulation abmole.comselleckchem.comselleckchem.comtargetmol.com |

| B16 Melanoma, Stomach Adenocarcinoma, GBM | Cancer Cell Lines | Cell proliferation inhibition medchemexpress.comarctomsci.comallgenbio.com |

| ARPE19 | Human Immortal | Inhibition of IL-1β-induced inflammatory mediators (IL-6, IL-8) and p65 phosphorylation medchemexpress.comarctomsci.comallgenbio.com |

Co-culture Models for Cell-Cell Interaction Studies with this compound

While specific detailed protocols for co-culture models are not extensively described in the provided information, the observed effects of this compound on cell-cell interactions imply the potential or use of such models. For instance, research indicating that this compound sensitizes GBM tumor cells to paclitaxel (B517696) in an IL-10-dependent manner suggests that co-culture systems involving tumor cells and immune cells (which produce IL-10) could be employed to further dissect this interaction medchemexpress.comarctomsci.comallgenbio.com. Co-culture models could help researchers understand how this compound influences the communication between different cell types, such as immune cells and cancer cells, or inflammatory cells in the context of autoimmune diseases, thereby providing a more comprehensive picture of its immunomodulatory effects in a complex cellular environment.

In Vivo Animal Models for Systemic and Disease-Specific Studies with this compound

Immunocompetent and Immunodeficient Rodent Models in this compound Research

Various rodent models, encompassing both immunocompetent and immunodeficient strains, have been utilized in this compound research. Immunocompetent models, such as c57BL/6J and BALB/c mice, have been employed to study this compound's effects in models of sepsis, including LPS-induced sepsis and cecal ligation and puncture (CLP)-induced sepsis, where it has been shown to downregulate IL-18 and IL-1 serum levels and increase survival abmole.comselleckchem.comselleckchem.comtargetmol.com. Rat models, including those for type 2 diabetes induced by high fat diet and Streptozotocin, and models of crescentic glomerulonephritis, have also been used to investigate this compound's impact on metabolic pathways, insulin (B600854) resistance, and kidney function abmole.comselleckchem.comtargetmol.com.

Immunodeficient models, such as SCID mice, have been instrumental in evaluating this compound's effects in cancer xenograft models. Studies using SCID mice inoculated with GBM cells have shown that this compound treatment can significantly increase the survival of tumor-bearing mice, particularly when combined with chemotherapy like paclitaxel, suggesting a role in sensitizing tumors to treatment medchemexpress.comarctomsci.com.

| Animal Model | Species | Immunological Status | Key Research Focus Areas |

| LPS-induced sepsis model | Mouse | Immunocompetent | Downregulation of IL-18 and IL-1 serum levels, increased survival abmole.comselleckchem.comselleckchem.comtargetmol.com |

| Cecal ligation and puncture (CLP)-induced sepsis | Mouse | Immunocompetent | Beneficial effects in sepsis abmole.comselleckchem.comselleckchem.comtargetmol.com |

| c57BL/6J mice | Mouse | Immunocompetent | Used in various disease models selleckchem.com |

| BALB/c mice | Mouse | Immunocompetent | Used in various disease models selleckchem.com |

| High fat diet + Streptozotocin model | Rat | Immunocompetent | Prevention of insulin resistance, effects on hyperglycemia and T2D symptoms, increased SIRT1 in liver and kidney abmole.comselleckchem.comtargetmol.com |

| Crescentic glomerulonephritis model | Rat | Immunocompetent | Amelioration of disease arctomsci.com |

| SCID mice with GBM xenografts | Mouse | Immunodeficient | Increased survival, sensitization of tumors to chemotherapy medchemexpress.comarctomsci.com |

Biomolecular and Cellular Analysis Techniques Applied to this compound Research

A variety of biomolecular and cellular analysis techniques are employed in this compound research to investigate its effects at the molecular and cellular levels. These techniques are essential for quantifying changes in protein and gene expression, assessing enzymatic activity, and evaluating cellular functions.

Techniques such as Western Blot Analysis have been used to assess protein expression levels, for example, to demonstrate the abrogation of pStat3 expression in B16 melanoma cells treated with this compound arctomsci.comallgenbio.com. RT-PCR (Reverse Transcription Polymerase Chain Reaction) has been applied to measure mRNA expression, such as the inhibition of IL-1β-induced mRNA expression of inflammatory mediators in ARPE19 cells arctomsci.comallgenbio.com.

Enzyme activity assays are critical for confirming this compound's inhibitory effects on targets like Caspase-1 (IL-1 converting enzyme), showing dose-dependent inhibition abmole.comselleckchem.comselleckchem.com. Measurement of cytokine levels in cell culture supernatants, often using techniques like ELISA, is routinely performed to evaluate the impact of this compound on the production and secretion of inflammatory molecules like IL-18 and IL-1 abmole.comselleckchem.comselleckchem.com. Analysis of protein levels, such as the increase in SIRT1 and reduction in PPARγ observed in various cell lines and animal tissues, is performed using techniques like Western blotting or ELISA abmole.comselleckchem.comselleckchem.comtargetmol.com. Cellular proliferation assays, such as MTT or MTS assays, are used to quantify the inhibitory effects of this compound on the growth of various cancer cell lines medchemexpress.comarctomsci.comallgenbio.com.

| Analysis Technique | Application in this compound Research | Relevant Findings |

| Western Blot Analysis | Assessing protein expression levels (e.g., pStat3, SIRT1, PPARγ) arctomsci.comallgenbio.com | Abrogation of pStat3 expression, increased SIRT1, reduced PPARγ arctomsci.comallgenbio.comabmole.comselleckchem.comselleckchem.comtargetmol.com |

| RT-PCR | Measuring mRNA expression (e.g., inflammatory mediators) arctomsci.comallgenbio.com | Inhibition of IL-1β-induced inflammatory mediator mRNA expression arctomsci.comallgenbio.com |

| Enzyme Activity Assays | Evaluating inhibition of enzymatic targets (e.g., Caspase-1) abmole.comselleckchem.comselleckchem.com | Dose-dependent inhibition of Caspase-1 activity abmole.comselleckchem.comselleckchem.com |

| Cytokine Measurement (e.g., ELISA) | Quantifying cytokine levels in cell culture supernatants and serum (e.g., IL-18, IL-1, IL-6, IL-8) abmole.comselleckchem.comselleckchem.com | Reduction in active IL-18 and IL-1, inhibition of IL-6 and IL-8 production medchemexpress.comarctomsci.comallgenbio.comabmole.comselleckchem.comselleckchem.com |

| Cell Proliferation Assays | Assessing the effect on cell growth (e.g., cancer cells) medchemexpress.comarctomsci.comallgenbio.com | Significant decrease in proliferation of various cancer cell lines medchemexpress.comarctomsci.comallgenbio.com |

Quantitative Gene Expression Analysis (e.g., RT-qPCR)

Quantitative gene expression analysis, commonly performed using techniques like Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), is a fundamental approach in this compound research. This method allows for the precise measurement of messenger RNA (mRNA) levels of specific genes within cells or tissues treated with this compound. By quantifying changes in mRNA abundance, researchers can infer how this compound influences gene transcription. This is vital for identifying potential molecular pathways modulated by the compound, providing initial clues about its mechanism of action or potential targets. For example, if this compound is hypothesized to affect inflammatory responses, RT-qPCR could be used to measure the expression levels of genes encoding pro-inflammatory or anti-inflammatory mediators.

Protein Expression and Post-Translational Modification Profiling (e.g., Western Blot, Immunoprecipitation)

Analyzing protein expression and their post-translational modifications provides a deeper understanding of the functional consequences of this compound treatment. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. pnrjournal.com It allows researchers to determine if this compound treatment leads to an increase or decrease in the total amount of a target protein. Immunoprecipitation (IP), often coupled with Western blotting (IP-Western), is used to isolate a specific protein from a complex mixture using an antibody. cellsignal.comsigmaaldrich.comnih.gov This technique is invaluable for studying protein-protein interactions or enriching low-abundance proteins. sigmaaldrich.combio-rad-antibodies.com By examining protein levels and modifications (such as phosphorylation or ubiquitination) after this compound exposure, researchers can assess the compound's impact on protein synthesis, stability, and activation states, providing crucial data on downstream cellular effects. pnrjournal.com

Enzyme Activity Assays and Kinetic Studies (e.g., Caspase-1)

Enzymes are frequent targets of therapeutic compounds. Enzyme activity assays are essential for determining if this compound directly modulates the activity of specific enzymes, acting as either an inhibitor or an activator. bellbrooklabs.compatsnap.comdatabiotech.co.ilamsbio.com These assays typically measure the rate at which an enzyme converts a substrate into a product in the presence of varying concentrations of this compound. bellbrooklabs.compatsnap.com Kinetic studies, such as determining the Michaelis-Menten parameters (Vmax and Km) and inhibition constants (Ki), provide detailed information about the nature and potency of the interaction between this compound and the enzyme. bellbrooklabs.com For example, studying the effect of this compound on Caspase-1 activity is relevant if the compound is being investigated for its role in inflammatory pathways, as Caspase-1 is a key enzyme in inflammasome activation and the processing of pro-inflammatory cytokines. scbt.comresearchgate.netpromega.de Assays using specific Caspase-1 substrates can quantitatively measure its activity and how this compound affects it. scbt.compromega.deplos.org

Cell Proliferation, Apoptosis, and Cell Cycle Assays (e.g., Flow Cytometry, High-Content Imaging)

Assessing the impact of this compound on fundamental cellular processes like proliferation, apoptosis (programmed cell death), and cell cycle progression is critical for understanding its potential therapeutic or toxic effects. sygnaturediscovery.comnih.govabcam.comcellsignal.com Flow cytometry is a powerful tool that allows for the analysis of large cell populations based on their physical and fluorescent characteristics. kcasbio.comappliedclinicaltrialsonline.comnih.gov It can be used to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) or to detect markers of apoptosis, such as Annexin V binding or caspase activation. nih.govcellsignal.comeuropeanpharmaceuticalreview.com High-Content Imaging (HCI) provides a more detailed, image-based analysis of cellular phenotypes. criver.comidea-bio.comnih.govcrownbio.compharmaron.com HCI systems can capture multiplexed images of cells treated with this compound, allowing for the simultaneous measurement of multiple parameters like cell number, nuclear morphology, protein localization, and intensity of apoptotic markers within individual cells. criver.comcrownbio.compharmaron.comrevvity.com These assays are vital for determining if this compound inhibits cell growth, induces cell death, or alters the normal progression of the cell cycle. sygnaturediscovery.comnih.govabcam.comeuropeanpharmaceuticalreview.comrevvity.com

Cytokine and Chemokine Quantification (e.g., ELISA, Luminex)

Cytokines and chemokines are signaling molecules that play crucial roles in immune responses and inflammation. nih.govmdpi.comrevvity.com Quantifying their levels in biological samples (such as cell culture supernatants or serum) after this compound treatment helps to understand the compound's immunomodulatory or inflammatory effects. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying a single cytokine or chemokine. mdpi.comnih.govresearchgate.net For simultaneously measuring multiple analytes from a single small-volume sample, multiplexing technologies like Luminex are employed. nih.govresearchgate.netthermofisher.comthermofisher.comekb.eg Luminex assays utilize bead-based technology to quantify up to 80 different protein targets in a single well, providing a comprehensive profile of the cytokine and chemokine milieu influenced by this compound. thermofisher.comthermofisher.com This is particularly useful for assessing the complexity of the immune response modulated by the compound. ekb.eggenoskin.com

Receptor Binding and Ligand-Target Interaction Studies

Understanding how this compound interacts with its specific biological target(s), particularly receptors, is fundamental to elucidating its mechanism of action. nih.govresearchgate.net Receptor binding assays measure the affinity of this compound for a specific receptor. These studies can involve using labeled ligands (including radiolabeled or fluorescent ligands) that bind to the receptor and assessing how this compound competes for binding or displaces the labeled ligand. researchgate.netresearchgate.net Ligand-target interaction studies go beyond simple binding affinity to explore the kinetics of the interaction (association and dissociation rates) and the functional consequences of binding (e.g., receptor activation or inhibition). researchgate.netresearchgate.net Techniques such as Surface Plasmon Resonance (SPR) or various fluorescence-based assays can provide real-time data on binding kinetics. researchgate.netresearchgate.net These studies are essential for confirming the direct interaction between this compound and its intended target and understanding the dynamics of this interaction, which can influence the compound's efficacy and duration of action. researchgate.netfrontiersin.org

Future Directions and Outstanding Research Questions in Ossirene Research

Comprehensive Delineation of Ossirene's Target Interactome

While this compound has been shown to inhibit specific targets such as IL-1β, IL-10 signaling (leading to abolished STAT3 phosphorylation), and Caspase-1, a complete understanding of its molecular target landscape remains an outstanding question medchemexpress.comtargetmol.comallgenbio.commedchemexpress.com. Further research is needed to comprehensively map the proteins and pathways that this compound interacts with directly or indirectly. This includes identifying primary binding partners, elucidating downstream signaling cascades affected by these interactions, and understanding how these molecular events collectively contribute to its observed biological effects. Advanced proteomic and interactome mapping techniques could provide valuable insights into the full spectrum of this compound's cellular targets. Understanding the complete interactome is crucial for predicting potential off-target effects and optimizing therapeutic strategies.

This compound has been reported to:

Inhibit IL-1β medchemexpress.comallgenbio.commedchemexpress.com.

Abolish phosphorylation of STAT3 by inhibiting IL-10 medchemexpress.comallgenbio.commedchemexpress.com.

Potently inhibit Caspase-1 medchemexpress.comtargetmol.comallgenbio.commedchemexpress.com.

Inhibit IL-1β-induced mRNA expression and protein production of IL-6 and IL-8 in RPE cells medchemexpress.comallgenbio.com.

Inhibit the phosphorylation of the p65 component of the NFκB complex activated by IL-1β medchemexpress.comallgenbio.com.

Induce SIRT1 expression in a dose-dependent manner in HEK293, HL-60, and Rin-5f cell lines targetmol.comabmole.com.

Reduce PPARγ protein expression in parallel with increased SIRT1 expression in HEK293 and HL-60 cells targetmol.comabmole.com.

Downregulate IL-18 and IL-1 serum levels in a mouse model of LPS-induced sepsis targetmol.comabmole.com.

Block Th17 differentiation and diminish IL-17 production, partially through IL-2 activation .

Inhibit the activation of Stat3 and RORγt in Th17 cells .

Inhibit cell proliferation and colony formation in multiple myeloma cell lines by targeting the Akt/Survivin signaling pathway .

Prompt G2/M growth arrest and elevate p21waf1 protein levels, as well as inhibitory phosphorylation of Cdk1, in multiple myeloma cells .

Decrease production of IL-6 and down-regulate LPS-induced iNOS expression and NO secretion by macrophages nih.gov.

Reduce IκB phosphorylation and degradation, and reduce NFκB nuclear translocation in macrophages nih.gov.

Attenuate p50-subunit ability to bind DNA at the NFκB consensus site in the iNOS promotor in macrophages nih.gov.

These findings indicate a complex interaction profile involving multiple signaling pathways and inflammatory mediators. Further research is needed to fully map these interactions and their functional consequences.

Exploration of Novel Therapeutic Indications and Combination Strategies for this compound

This compound's immunomodulatory and anti-inflammatory properties suggest potential applications beyond its currently explored indications in autoimmune diseases and certain malignancies medchemexpress.comallgenbio.commedchemexpress.com. Future research should focus on systematically exploring novel therapeutic areas where modulating inflammation and immune responses is critical. This could include other inflammatory disorders, infectious diseases, or conditions involving oxidative stress, given its tellurium-based redox chemistry medchemexpress.comnih.gov.

Furthermore, investigating combination strategies with existing therapies is essential. Preclinical studies have shown that this compound can sensitize glioblastoma multiforme (GBM) tumor cells and tumors to paclitaxel (B517696) by inhibiting IL-10, resulting in increased survival medchemexpress.comallgenbio.com. It has also been shown to enhance hematopoietic regeneration and safeguard against the lethal consequences of cyclophosphamide (B585) treatment, and provide radioprotective effects in mice . Exploring combinations with chemotherapy, immunotherapy, or other targeted agents in various disease models could reveal synergistic effects and improve treatment outcomes. Identifying optimal drug combinations and understanding the underlying mechanisms of synergy are key future directions.

This compound has shown potential in various models:

Sensitizes GBM tumors to paclitaxel via inhibition of IL-10, increasing survival medchemexpress.comallgenbio.com.

Protective against lethal and sublethal effects of irradiation and chemotherapy targetmol.comabmole.com.

Enhances hematopoietic regeneration and safeguards against lethal cyclophosphamide effects .

Provides significant radioprotective effect in mice .

Superior therapeutic efficacy compared to colistin (B93849) in a carbapenemase-producing A. baumannii mouse sepsis model .

Ameliorates experimental autoimmune encephalitis (EAE) by decreasing inflammatory cell populations and modulating cytokine levels .

Prevents diabetic nephropathy progression and mesangial cell dysfunction in a rat model abmole.com.

Prevents development of insulin (B600854) resistance and affects SIRT1-related metabolic pathways in a rat model of type 2 diabetes targetmol.comabmole.com.

These findings highlight the breadth of potential therapeutic applications and the importance of exploring combination therapies.

Development of Advanced Delivery Systems for Targeted this compound Efficacy

Optimizing the delivery of this compound to target tissues or cells is crucial for maximizing its therapeutic efficacy and potentially minimizing off-target effects. Research into advanced drug delivery systems, such as nanoparticles, liposomes, or targeted conjugates, could enhance this compound's pharmacokinetic profile, improve its bioavailability at the site of action, and enable targeted delivery to specific cell types involved in disease pathogenesis. nih.gov Investigating the loading, stability, release kinetics, and in vivo performance of this compound-loaded delivery systems represents a significant area for future research.

Mechanistic Insights into Redox Biology and Tellurium Chemistry in Biological Systems Mediated by this compound

This compound is a tellurium compound, and its biological activity is likely linked to the unique redox chemistry of tellurium nih.govpharmaoffer.com. A deeper understanding of how this compound interacts with cellular redox pathways, including its effects on reactive oxygen species (ROS) and antioxidant systems, is essential medchemexpress.com. Investigating the specific mechanisms by which the tellurium atom in this compound participates in redox reactions within the biological milieu will provide critical insights into its mechanism of action. This includes studying its potential to modulate thiol-containing proteins, which are central to cellular redox regulation nih.gov. Such studies can help elucidate how this compound exerts its immunomodulatory and anti-inflammatory effects at a molecular level.

The antibacterial mechanism of this compound involves the formation of reactive oxygen species (ROS) and the breakdown of the cell membrane . Tellurium compounds, including AS101, may have important roles in thiol redox biological activity nih.gov.

Bridging Preclinical Findings to Translational Research Paradigms for this compound

Translating promising preclinical findings for this compound into successful clinical applications requires a focused effort on translational research paradigms nih.govnih.gov. This involves carefully designed studies to bridge the gap between laboratory research and human clinical trials. Key areas include:

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies in relevant animal models and eventually in humans are needed to understand this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as the relationship between its concentration and biological effects.

Biomarker Identification: Identifying predictive biomarkers of response or resistance to this compound therapy is crucial for patient selection and monitoring in clinical trials.

Development of Standardized Assays: Establishing standardized and reproducible assays for measuring this compound's activity and its effects on relevant biological targets will be essential for preclinical and clinical studies.

Investigating long-term effects: Studies are needed to understand the long-term biological effects of this compound exposure.

Bridging preclinical findings to translational research requires careful consideration of the limitations of animal models and the complexities of human biology nih.govnih.gov.

Q & A

Basic: What experimental approaches are recommended for determining Ossirene's mechanism of action in immune modulation?

Methodological Answer:

Begin with in vitro assays to isolate this compound's molecular targets, such as caspase-1 inhibition via fluorometric assays or IL-1β modulation using ELISA . Complement this with phosphoproteomics to track STAT3 phosphorylation dynamics . Validate findings in primary immune cells (e.g., macrophages) under controlled cytokine environments . Always include negative controls (e.g., caspase-1 inhibitors like VX-765) and reference compounds (e.g., Diacerein for IL-1β suppression) to contextualize results . Literature reviews should prioritize recent studies (post-2020) to identify mechanistic gaps, using databases like PubMed and Web of Science with keywords "this compound," "AS101," and "STAT3 phosphorylation" .

Basic: How should researchers design a controlled study to assess this compound's inhibitory effects on caspase-1 activity?

Methodological Answer:

Use a multi-arm experimental design:

- Test Groups: Vary this compound concentrations (e.g., 0.1–10 µM) based on its IC50 for caspase-1 (referenced in ).

- Controls: Include a caspase-1 activator (e.g., ATP in NLRP3-inflammasome models) and a known inhibitor (e.g., Ac-YVAD-CMK) .

- Assays: Quantify caspase-1 activity via fluorogenic substrates (e.g., Z-YVAD-AFC) and confirm via Western blot for cleaved IL-1β .

- Data Normalization: Express activity relative to vehicle-treated controls and validate statistical significance with ANOVA followed by post-hoc tests (α = 0.05) .

Advanced: What methodologies are effective for resolving contradictions in this compound's reported effects on cytokine modulation across studies?

Methodological Answer:

Contradictions often arise from cell-type specificity or dose-dependent effects. Address this by:

- Dose-Response Profiling: Test this compound across a broader range (e.g., 0.01–100 µM) in multiple immune cell lines (e.g., THP-1, Jurkat) .

- Single-Cell RNA Sequencing: Identify subpopulations with divergent cytokine responses .

- Meta-Analysis: Systematically aggregate data from platforms like OSDR or GeneLab, applying heterogeneity tests (e.g., I² statistic) to quantify variability .

- Mechanistic Replication: Repeat conflicting experiments under standardized conditions (e.g., serum-free media to eliminate confounding growth factors) .

Advanced: How can researchers optimize this compound's pharmacokinetic (PK) parameters in preclinical models while maintaining immunomodulatory efficacy?

Methodological Answer:

- In Silico Modeling: Use tools like GastroPlus to predict absorption/distribution based on this compound’s logP (-1.2) and solubility (5.63 mg/mL in DMSO) .

- Iterative Testing: Adjust formulation (e.g., nanoencapsulation for bioavailability) and dosing intervals in murine sepsis models, monitoring plasma levels via LC-MS .

- PK/PD Integration: Link plasma concentrations to pharmacodynamic markers (e.g., IL-18 suppression) using Emax models .

- Toxicokinetics: Assess off-target effects via transcriptomics in liver/kidney tissues .

Basic: What systematic strategies should be employed for conducting a comprehensive literature review on this compound's therapeutic applications?

Methodological Answer:

- Database Searches: Use PubMed, Scopus, and Cochrane Library with Boolean terms: "(this compound OR AS101) AND (immunomodulation OR STAT3)" .

- Citation Tracking: Follow reference chains in seminal papers (e.g., Cell Rep, 2023 ) to identify foundational studies.

- Critical Appraisal: Prioritize studies with rigorous controls (e.g., sham-treated cohorts) and validated assays (e.g., caspase-1 activity via fluorometry) . Exclude non-peer-reviewed sources (e.g., ) per the guidelines .

Advanced: What advanced statistical models are appropriate for analyzing this compound's dose-dependent effects on STAT3 phosphorylation in heterogeneous cell populations?

Methodological Answer:

- Mixed-Effects Models: Account for variability between cell batches or donors by including random intercepts .

- Single-Cell Proteomics: Use mass cytometry (CyTOF) to quantify p-STAT3 in individual cells, then apply cluster analysis (t-SNE or UMAP) to identify responsive subsets .

- Time-Series Analysis: Model phosphorylation dynamics using ordinary differential equations (ODEs) with parameters estimated via maximum likelihood .

- Bootstrap Validation: Ensure robustness by resampling data 1,000x and calculating 95% confidence intervals for IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.